molecular formula C37H67NO14 B194140 红霉素 F CAS No. 82230-93-1

红霉素 F

货号 B194140
CAS 编号: 82230-93-1
分子量: 749.9 g/mol
InChI 键: DZCOSWPAQGXWKC-TZIZHKBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythromycin is a macrolide antibiotic that has an antimicrobial spectrum similar to or slightly wider than that of penicillin . It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .


Synthesis Analysis

Erythromycin biosynthesis is enhanced by the addition of ammonium sulfate, which stimulates intracellular metabolism and precursor supply in Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .


Molecular Structure Analysis

The molecular formula of Erythromycin F is C37H67NO14 . The average mass is 749.926 Da and the monoisotopic mass is 749.456177 Da .


Chemical Reactions Analysis

The thermal behavior of erythromycin-active substance and tablets was studied under non-isothermal conditions . The active substance is thermally more stable than the tablets and the values of activation energy indicate a considerable thermal stability of the active substance .


Physical And Chemical Properties Analysis

Erythromycin is a solid substance . It has a density of 1.2±0.1 g/cm3 . The boiling point is 818.4±65.0 °C at 760 mmHg .

科学研究应用

1. 胃肠动力增强

红霉素 F 已被研究其作为促动力剂的特性,它能提高胃排空率,并显示出治疗胃轻瘫的潜力。然而,研究还表明,由于现有研究存在样本量小和方法论弱点等局限性,需要进行针对胃轻瘫患者症状缓解的精心设计的试验 (Maganti, Onyemere, & Jones, 2003)

2. 肝毒性中的代谢谱改变

使用 1H NMR 血清代谢组学探索了红霉素 F 对肝毒性的影响,实验对象为白化病 Wistar 大鼠。该研究强调了红霉素模拟肝毒性的潜力及其在产生药物性肝毒性实验模型中的效用。观察到血清代谢谱发生改变,表明 TCA 循环活性、脂质和氨基酸代谢以及氧化应激发生改变 (Rawat 等,2016)

3. 调节胃肠动力障碍

研究表明红霉素作为促动力剂,可改善糖尿病性胃轻瘫的胃排空。它突出了其在治疗严重胃轻瘫病例中的潜在治疗价值,尽管建议进行进一步的研究以证实这些发现 (Janssens 等,1990)

4. 抗炎和促动力特性

研究调查了红霉素 F 超越其抗菌功能的作用,重点关注其抗炎、免疫调节和促动力特性。该药物作为各种胃肠动力障碍中促动力剂的利用一直是人们关注的主题,尤其是在重症患者中。其潜在益处和风险(如促进大环内酯类耐药性)之间的平衡是讨论的关键领域 (Hawkyard & Koerner, 2007)

5. 对肠道微生物群落的影响

红霉素 F 对肠道微生物群落的影响一直是研究的主题,特别是关于其对病原微生物丰度的影响。该领域的研究对于理解抗生素疗法在动物养殖和兽医中的影响至关重要 (Skvortsov 等,2020)

6. 对慢性炎症性疾病的影响

红霉素 F 已被探索其对慢性炎症性疾病(如肺气肿和鼻息肉)的影响。研究了其调节炎症和影响基质金属蛋白酶及其抑制剂之间平衡的潜力,表明在慢性阻塞性肺疾病和鼻息肉等疾病中可能的治疗应用 (Zhou, Gu, & Hou, 2017), (Liu 等,2018)

安全和危害

Erythromycin should be handled with care to avoid contact with skin and eyes . It should not be inhaled and should be used with adequate ventilation . In case of contact, rinse immediately with plenty of water . If ingested, do not induce vomiting and seek medical attention .

属性

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCOSWPAQGXWKC-TZIZHKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin F

CAS RN

82230-93-1
Record name Erythromycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin F
Reactant of Route 2
Erythromycin F
Reactant of Route 3
Erythromycin F
Reactant of Route 4
Erythromycin F
Reactant of Route 5
Erythromycin F
Reactant of Route 6
Erythromycin F

Citations

For This Compound
414
Citations
JR Martin, RL Devault, AC Sinclair… - The Journal of …, 1982 - jstage.jst.go.jp
… , designated erythromycin F (6), from a similar mother liquor concentrate and suggest that erythromycin F (6) is a biosynthetic precursor of erythromycin E (5). Erythromycin F (6) was …
Number of citations: 35 www.jstage.jst.go.jp
T Cachet, G Haest, R Busson, G Janssen… - … of Chromatography A, 1988 - Elsevier
… By this procedure, the more polar components, ie, erythromycin F (EF), erythromycin C (EC) and demethylerythromycin A (dMeEA) and the major part of EA were removed. The residue (…
Number of citations: 12 www.sciencedirect.com
HK Chepkwony, JM Nguyo, E Roets… - Journal de Pharmacie …, 1998 - lirias.kuleuven.be
… It is against this fact that efforts to prepare erythromycin E (EE) and erythromycin F (EF), … 40% of erythromycin E (EE) or about 20% of erythromycin F (EF). The EE-containing mixture was …
Number of citations: 0 lirias.kuleuven.be
MN Phuoc, LT Bich… - African Journal of …, 2010 - academicjournals.org
… In erythromycin base powder, erythromycin F presented at 5 µg/kg in concentration. … E (0.30 µg/kg) and erythromycin F (1.37 µg/kg) was not significant to our concern (Table 3). In cases …
Number of citations: 4 academicjournals.org
NP Minh, TB Lam, NT Giao, NC Quan - Afr. J. Food Sci, 2010 - academicjournals.org
… rosenbergii, whereas only erythromycin F (5 µg/kg) was presented in erythromycin base. … At day 23 of posttreatment, erythromycin E (5.81 µg/kg) and erythromycin F (3.52 µg/kg) were …
Number of citations: 2 academicjournals.org
NP Minh, TB Lam, NT Giao… - … Food Research Journal, 2011 - search.ebscohost.com
… At day 23 of post-treatment, erythromycin E (0.30 µg/kg) and erythromycin F (1.37 µg/kg) was not significant to our concern. In case tilapias were fed with erythromycin at higher dose (…
Number of citations: 2 search.ebscohost.com
JS Brazier, V Hall, E Yusuf… - Journal of Medical …, 2002 - microbiologyresearch.org
In response to a marked increase in both the number of Fusobacterium necrophorum bacteraemia reports to the PHLS Communicable Disease Surveillance Centre and the number of F…
Number of citations: 166 www.microbiologyresearch.org
T Cachet, M Delrue, J Paesen, R Busson… - … of pharmaceutical and …, 1992 - Elsevier
A method is described for the determination of erythromycin estolate by liquid chromatography. A C18 reversed-phase column (25 × 0.46 cm id) was used with acetonitrile-…
Number of citations: 23 www.sciencedirect.com
NP Minh, TB Lam, TTD Trang - Pakistan Journal of Nutrition, 2010 - academicjournals.org
… At day 23 of post-treatment, erythromycin E (0.30 µg/kg) and erythromycin F (1.37 µg/kg) was … At day 23 of post-treatment, erythromycin E (6.94 µg/kg) and erythromycin F (5.90 µg/kg) …
Number of citations: 5 academicjournals.org
HK Chepkwony, P Dehouck, E Roets, J Hoogmartens - Chromatographia, 2001 - Springer
… Separation of erythromycin F from polar components of the fermentation liquid was sufficient. E rythromycins A, B, C, D, and E, and N-desmethylerythromycin A were also separated, as …
Number of citations: 12 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。